![molecular formula C13H21NO2 B1222057 N,N-diethyl-2-(4-methoxyphenoxy)ethanamine CAS No. 2759-98-0](/img/structure/B1222057.png)
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine
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Description
Synthesis Analysis
The synthesis of compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine typically involves various synthetic routes, with contaminants facilitating the identification of the synthetic route, origin of precursors, and manufacture location. These contaminants result from the multitude of synthetic pathways using a variety of precursors and reagents, producing by-products, intermediates, and impurities (Stojanovska et al., 2013).
Molecular Structure Analysis
The structural analysis of molecules like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine is crucial for understanding their chemical behavior and properties. Techniques such as mass spectrometry and spectroscopy are often employed to elucidate their structure. For instance, the electron impact (EI) and electron capture negative ionization (ECNI) mass spectra can provide insights into the molecular structure, as seen in studies of related compounds (Hites, 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine may include interactions with radicals, ions, and other entities, significantly impacting their chemical properties. The reactivity of methoxyphenols, for instance, includes interactions with OH and NO3 radicals, highlighting the importance of understanding these reactions for environmental and health considerations (Liu et al., 2022).
Physical Properties Analysis
The physical properties of such compounds are influenced by their molecular structure, including aspects like solubility, phase behavior, and thermal stability. These properties are crucial for applications in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with biological systems, are key to understanding the potential applications and environmental impacts of compounds like N,N-diethyl-2-(4-methoxyphenoxy)ethanamine. Their role as potential environmental estrogens, for example, underscores the need for detailed chemical property analysis (Cummings, 1997).
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
Research has explored the acidolysis of β-O-4-type lignin model compounds, revealing the significance of the γ-hydroxymethyl group in the cleavage mechanism. This study provides insights into the degradation pathways of lignin, highlighting the contribution of hydride transfer mechanisms and the detection of enol ether compounds, which are pivotal for understanding lignin's structural modification and valorization (T. Yokoyama, 2015).
Occurrence of Novel Brominated Flame Retardants
A comprehensive review of the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, consumer goods, and food, highlights the increasing application of NBFRs and the need for more research on their occurrence, environmental fate, and toxicity. This review emphasizes the significant knowledge gaps and the necessity for optimized analytical methods to include all NBFRs, pointing towards environmental and health implications of these substances (E. A. Zuiderveen et al., 2020).
Atmospheric Reactivity of Methoxyphenols
Methoxyphenols, emitted from lignin pyrolysis, have been studied for their atmospheric reactivity, which has implications for biomass burning and air quality. This review covers the gas-phase, particle-phase, and aqueous-phase reactions of methoxyphenols, including their kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential. Identifying knowledge gaps, the review calls for comprehensive studies under complex pollution conditions to assess the ecotoxicity of degradation products and their contribution to SOA formation (Changgeng Liu et al., 2022).
Bioavailability and Bioefficacy of Polyphenols
The review on the bioavailability and bioefficacy of polyphenols in humans collates data from 97 studies, discussing the absorption, metabolism, and health effects of major polyphenols. Highlighting the variability in bioavailability among polyphenols, this work underscores the importance of understanding the metabolic fate of these compounds for designing effective dietary interventions for health promotion (C. Manach et al., 2005).
Anticancer Properties of Eugenol
Eugenol, a major component of clove, exhibits promising anticancer properties. This review focuses on the mechanisms through which eugenol exerts its anticancer effects, including cell death induction, cell cycle arrest, and inhibition of migration and angiogenesis across various cancer cell lines. The potential use of eugenol as an adjunct therapy to conventional chemotherapy for enhanced effectiveness and reduced toxicity is also discussed (Ali Zari et al., 2021).
properties
IUPAC Name |
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-14(5-2)10-11-16-13-8-6-12(15-3)7-9-13/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFBUCCQBMMSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950264 |
Source
|
Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-methoxyphenoxy)ethanamine | |
CAS RN |
2759-98-0 |
Source
|
Record name | 2-(4-Methylphenoxy)triethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-2-(4-methoxyphenoxy)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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